Cardiovascular Potency: Dynorphin (1-13) is 10-fold Less Potent than Full-Length Dynorphin A (1-17) in Reducing Systemic Blood Pressure
In a direct head-to-head comparison using microinjections into the preoptic medialis nucleus (POM) of anesthetized rats, Dynorphin A (1-17) was tenfold more potent than Dynorphin A (1-13) in reducing systemic blood pressure [1]. This demonstrates that the C-terminal extension in Dyn A (1-17) is critical for full cardiovascular activity, a property that is significantly attenuated in the (1-13) fragment.
| Evidence Dimension | Potency in reducing systemic blood pressure |
|---|---|
| Target Compound Data | Potency reference value for Dyn A (1-13) is 1x (relative) |
| Comparator Or Baseline | Dynorphin A (1-17) is 10x more potent; Dynorphin A (1-8) is >100x less potent |
| Quantified Difference | Dyn A (1-17) is tenfold (10x) more potent than Dyn A (1-13) |
| Conditions | In vivo, microinjection into the preoptic medialis nucleus (POM) of anesthetized rats |
Why This Matters
Researchers studying central cardiovascular regulation must use Dynorphin (1-13) rather than Dynorphin A (1-17) if they require a KOR agonist with significantly attenuated hypotensive effects, preventing confounding hemodynamic changes in behavioral or pain assays.
- [1] Feuerstein, G., & Faden, A. I. (1984). Cardiovascular effects of dynorphin A-(1-8), dynorphin A-(1-13) and dynorphin A-(1-17) microinjected into the preoptic medialis nucleus of the rat. Neuropeptides, 5(1-3), 295-298. View Source
